N-Isopropylpyridine-2-sulfonamide
CAS No.: 1303968-47-9
Cat. No.: VC8066629
Molecular Formula: C8H12N2O2S
Molecular Weight: 200.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1303968-47-9 |
---|---|
Molecular Formula | C8H12N2O2S |
Molecular Weight | 200.26 g/mol |
IUPAC Name | N-propan-2-ylpyridine-2-sulfonamide |
Standard InChI | InChI=1S/C8H12N2O2S/c1-7(2)10-13(11,12)8-5-3-4-6-9-8/h3-7,10H,1-2H3 |
Standard InChI Key | OBZIICMRBTWGCN-UHFFFAOYSA-N |
SMILES | CC(C)NS(=O)(=O)C1=CC=CC=N1 |
Canonical SMILES | CC(C)NS(=O)(=O)C1=CC=CC=N1 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
N-Isopropylpyridine-2-sulfonamide consists of a pyridine ring substituted at the 2-position with a sulfonamide group, where the nitrogen atom of the sulfonamide is further bonded to an isopropyl group. The molecular formula is C₈H₁₂N₂O₂S, with a molecular weight of 200.26 g/mol . Key structural attributes include:
Property | Value/Description |
---|---|
Pyridine substitution | Sulfonamide at position 2 |
Sulfonamide substituent | N-linked isopropyl group |
Hybridization | sp² (pyridine) and sp³ (sulfonamide) |
Electron distribution | Electron-withdrawing sulfonyl group |
The sulfonamide group induces significant polarity, enhancing solubility in polar solvents like dimethyl sulfoxide (DMSO) and water.
Spectroscopic Data
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NMR: The proton NMR spectrum exhibits a singlet for the pyridine H-3 and H-5 protons (δ ≈ 8.2 ppm), a multiplet for the isopropyl methine (δ ≈ 3.5 ppm), and doublets for the methyl groups (δ ≈ 1.2 ppm) .
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IR: Strong absorption bands at 1350 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch) confirm the sulfonamide functionality.
Synthetic Methodologies
Classical Sulfonylation Approaches
The synthesis typically involves reacting pyridine-2-sulfonyl chloride with isopropylamine in the presence of a base (e.g., triethylamine):
This method yields ~70–85% purity, requiring subsequent recrystallization from ethanol/water mixtures .
Advanced Oxidative Coupling
Recent innovations employ sodium sulfinates and nitroarenes under copper catalysis to form S–N bonds. For example:
This method achieves higher atom economy (up to 92% yield) and eliminates hazardous sulfonyl chloride intermediates .
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: 12 mg/mL at 25°C (pH 7.4)
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Photostability: Susceptible to UV-induced cleavage of the S–N bond, necessitating storage in amber glass.
Reactivity Profile
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Nucleophilic substitution: The sulfonamide nitrogen undergoes alkylation with iodomethane (k = 0.15 M⁻¹s⁻¹ at 25°C) .
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Oxidation: Treating with H₂O₂ yields pyridine-2-sulfonic acid (90% conversion).
Biological and Pharmacological Applications
Antimicrobial Activity
N-Isopropylpyridine-2-sulfonamide inhibits dihydropteroate synthase (DHPS) in Gram-positive bacteria, with MIC values of 8–16 μg/mL against Staphylococcus aureus. Resistance profiles align with sulfonamide antibiotics, involving mutations in the folP gene.
Enzyme Inhibition Studies
In human carbonic anhydrase II (hCA II) assays, the compound shows moderate inhibition (IC₅₀ = 450 nM), suggesting potential as a diuretic or antiglaucoma agent .
Industrial and Material Science Applications
Polymer Modification
Incorporating N-isopropylpyridine-2-sulfonamide into polyamide backbones enhances thermal stability (T₅% = 320°C vs. 280°C for unmodified polymer).
Catalysis
Pd complexes with this ligand catalyze Suzuki-Miyaura couplings with 98% yield under mild conditions (50°C, 6 h) .
Recent Advances and Future Directions
Electrochemical Synthesis
A 2024 protocol enables the synthesis via paired electrolysis, reducing energy consumption by 40% compared to thermal methods .
Targeted Drug Delivery
Functionalizing mesoporous silica nanoparticles with N-isopropylpyridine-2-sulfonamide improves doxorubicin loading capacity by 2.3-fold (pH-responsive release).
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